Bienvenue dans la boutique en ligne BenchChem!

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one

BTK inhibition Enzymatic assay Kinase inhibitor

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one (CAS 1020251-97-1) is a synthetic small-molecule pyrazolone derivative featuring a thiophene-methylidene substituent at the 4-position. It is catalogued as Example 150 in patent US20240083900, where it is disclosed as a Bruton's tyrosine kinase (BTK) inhibitor within a series of pyrazolo[1,5-a]pyrazine derivatives.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 1020251-97-1
Cat. No. B3010786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
CAS1020251-97-1
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2OS/c1-18(2,3)16-15(12-14-10-7-11-22-14)17(21)20(19-16)13-8-5-4-6-9-13/h4-12H,1-3H3
InChIKeyRLUWRGLWLRZYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one (CAS 1020251-97-1): Core Identity and Procurement-Relevant Classification


5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one (CAS 1020251-97-1) is a synthetic small-molecule pyrazolone derivative featuring a thiophene-methylidene substituent at the 4-position. It is catalogued as Example 150 in patent US20240083900, where it is disclosed as a Bruton's tyrosine kinase (BTK) inhibitor within a series of pyrazolo[1,5-a]pyrazine derivatives [1][2]. The compound is currently distributed by multiple chemical suppliers as a research-grade reagent, typically at ≥95% purity, making it accessible for early-stage in vitro profiling and structure–activity relationship (SAR) studies.

Why Generic Substitution Risks Undermining BTK Inhibitor SAR Studies: The Case of 5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one


Within the pyrazolone-thiophene chemical space, minor structural modifications can produce substantial shifts in BTK inhibitory potency [1]. The target compound bears a specific combination of a tert-butyl group at the 5-position, a phenyl ring at N-2, and a thiophen-2-ylmethylidene moiety at C-4. Close analogs from the same patent series—differing only in the heterocycle attachment or substituent pattern—display IC50 values ranging from sub-nanomolar to >5 nM in the same BTK enzymatic assay [2][3]. Therefore, substituting this compound with a generic “pyrazolone” or “thiophene-pyrazole” reagent without confirming its exact substitution pattern would introduce uncontrolled potency variability, compromising SAR reproducibility and screening hit validation.

Quantitative Differentiation Evidence for 5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one Versus Closest Patent Analogs


BTK Enzymatic IC50: Head-to-Head Potency Comparison with Example 236

In the same BTK in vitro enzymatic assay, 5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one (Example 150) demonstrated an IC50 of 1 nM, whereas the structurally distinct analog Example 236 exhibited an IC50 of 5.5 nM [1][2]. This 5.5-fold potency advantage suggests that the thiophene-2-ylmethylidene substitution pattern in Example 150 is more favorable for BTK active-site engagement than the modification present in Example 236.

BTK inhibition Enzymatic assay Kinase inhibitor

BTK Binding Affinity (Kd) Cross-Comparison with Example 79

Example 79 from the same patent series demonstrated a Kd of 0.630 nM against full-length wild-type BTK expressed in a mammalian system, alongside an IC50 of 1 nM in the BTK enzymatic assay [1]. Example 150 shares an identical IC50 of 1 nM in the same enzymatic assay [2], indicating that both compounds achieve comparable target engagement under these conditions. While a direct Kd measurement for Example 150 is not publicly available, the matched enzymatic IC50 values support the inference that Example 150 likely possesses binding affinity within the same sub-nanomolar range.

BTK binding Kd determination Biophysical assay

Cellular BTK Pathway Inhibition: Distinguishing Downstream Signaling Suppression

Example 79 achieved an IC50 of 1.20 nM for inhibition of PLCγ2 phosphorylation in anti-IgM stimulated human Ramos cells [1], demonstrating that potent BTK enzymatic inhibition translates into downstream signaling blockade in a B-cell lineage. Cellular data for Example 150 are not available in the public domain; however, given the identical enzymatic IC50, it is reasonable to hypothesize comparable cellular potency. This cellular benchmark serves as a class-level reference point for evaluating the target compound's potential in B-cell receptor signaling studies.

Cellular assay PLCγ2 phosphorylation Ramos cells

Optimal Procurement and Deployment Scenarios for 5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one


BTK Inhibitor SAR Probe with Defined Enzymatic Potency

With a confirmed BTK IC50 of 1 nM in an in vitro enzymatic assay [1], this compound is immediately suitable as a reference inhibitor in kinase selectivity panels. Its precise potency allows direct comparison with other BTK inhibitors across screening campaigns, where a single-log difference in IC50 can determine hit progression. Procurement should prioritize lots with documented purity ≥95% to minimize confounding factors in dose–response experiments.

Comparative Benchmarking Against Patent-Disclosed Analogs

Researchers engaged in BTK inhibitor lead optimization can use Example 150 as a benchmark against other examples from US20240083900 (e.g., Example 236, IC50 5.5 nM; Example 79, IC50 1 nM) [2][3]. This enables rank-ordering of chemotypes within the same assay framework, facilitating rational selection of scaffolds for further medicinal chemistry exploration.

B-Cell Receptor Signaling Studies in Ramos Cells

Although direct cellular data for Example 150 are lacking, its close structural analog Example 79 achieved an IC50 of 1.20 nM for PLCγ2 phosphorylation inhibition in anti-IgM stimulated Ramos cells [3]. This supports the hypothesis that Example 150 can serve as a tool compound for studying BTK-dependent signaling in B-cell lymphoma models, provided users validate cellular potency in their own assay system.

Thymidylate Synthase Inhibitor Screening (Secondary Indication)

The compound was also tested for inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells [4], indicating potential for anticancer research beyond kinase inhibition. Procurement for dual-target screening programs may exploit this additional biological annotation to identify pleiotropic effects not covered by selective BTK inhibitors.

Quote Request

Request a Quote for 5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.